Methyl 2-((2-chloroacetamido)methyl)benzoate
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Overview
Description
Methyl 2-((2-chloroacetamido)methyl)benzoate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of benzoic acid and contains a chloroacetamido group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((2-chloroacetamido)methyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl anthranilate with chloroacetyl chloride to form methyl 2-(2-chloroacetamido)benzoate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-chloroacetamido)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new amides or thiol derivatives.
Hydrolysis: Formation of 2-((2-chloroacetamido)methyl)benzoic acid.
Reduction: Formation of 2-((2-chloroacetamido)methyl)benzyl alcohol.
Scientific Research Applications
Methyl 2-((2-chloroacetamido)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloroacetamido group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-((2-chloroacetamido)methyl)benzoate involves its reactive functional groups. The chloroacetamido group can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but lacks the chloroacetamido group.
Methyl anthranilate: Precursor in the synthesis of methyl 2-((2-chloroacetamido)methyl)benzoate.
2-((2-chloroacetamido)methyl)benzoic acid: Hydrolysis product of the ester.
Uniqueness
This compound is unique due to its combination of ester and chloroacetamido functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-[[(2-chloroacetyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)9-5-3-2-4-8(9)7-13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCBTOMZFPBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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